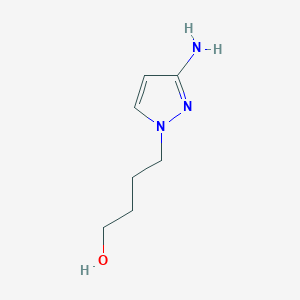

4-(3-amino-1H-pyrazol-1-yl)butan-1-ol

Description

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

4-(3-aminopyrazol-1-yl)butan-1-ol |

InChI |

InChI=1S/C7H13N3O/c8-7-3-5-10(9-7)4-1-2-6-11/h3,5,11H,1-2,4,6H2,(H2,8,9) |

InChI Key |

NEFWLIASUHITTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1N)CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Heterocyclic Rings: Pyrazole (two adjacent N atoms) in the target compound contrasts with imidazole (two non-adjacent N atoms) in 11b and sulfur in thiane derivatives . These differences influence electronic properties and hydrogen-bonding capacity.

- Substituent Effects: The 3-amino group on pyrazole enhances polarity compared to trityl-protected imidazole (11b) or methyl-substituted pyrazole .

Preparation Methods

Alkylation of 3-Amino-1H-pyrazole

A prevalent method involves the alkylation of 3-amino-1H-pyrazole with 4-chlorobutan-1-ol or its derivatives. The reaction proceeds under basic conditions to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

Example Protocol :

-

Reactants : 3-Amino-1H-pyrazole (1.0 equiv), 4-chlorobutan-1-ol (1.2 equiv)

-

Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Yield : 68–75% after purification via silica gel chromatography.

Key Considerations :

-

Excess alkylating agent improves conversion but may lead to di-alkylation byproducts.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics by stabilizing the transition state.

Coupling Reactions via Transition Metal Catalysis

Suzuki-Miyaura Cross-Coupling

Condensation and Cyclization Strategies

Hydrazine-Based Cyclocondensation

The pyrazole ring is synthesized in situ from α,β-unsaturated nitriles and hydrazines, followed by functionalization with butanol chains.

Example Protocol :

-

Reactants : 4-Oxo-butanenitrile (1.0 equiv), Hydrazine hydrate (1.5 equiv)

-

Conditions : Acetic acid (AcOH) as solvent at reflux for 6 hours.

-

Post-Modification : Reduction of the nitrile to alcohol using LiAlH₄ in THF.

Mechanistic Insight :

-

The reaction proceeds via Michael addition of hydrazine to the nitrile, followed by cyclization and tautomerization.

Alternative Approaches

Reductive Amination

Amino-pyrazole derivatives are coupled with 4-oxobutan-1-ol via reductive amination, though this method is less common due to competing side reactions.

Example Protocol :

-

Reactants : 3-Amino-1H-pyrazole (1.0 equiv), 4-Oxobutan-1-ol (1.2 equiv)

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

Challenges :

-

Low regioselectivity and over-reduction of the ketone intermediate.

Analytical Characterization and Validation

Spectroscopic Methods

Purity Assessment

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Substitution | 68–75% | Simple setup, scalable | Di-alkylation byproducts |

| Suzuki Coupling | 82% | High regioselectivity | Costly palladium catalysts |

| Cyclocondensation | 60% | Inexpensive reagents | Multi-step synthesis |

| Reductive Amination | 45% | Mild conditions | Low efficiency |

Industrial and Environmental Considerations

Q & A

Q. What are the established synthetic routes for 4-(3-amino-1H-pyrazol-1-yl)butan-1-ol, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including condensation of pyrazole precursors with butanol derivatives. Key steps include:

- Amine activation : Use of 3-amino-1H-pyrazole with a butanol-containing electrophile (e.g., bromobutanol) under basic conditions (e.g., K₂CO₃ or NaOH) .

- Solvent selection : Polar aprotic solvents like DMF or THF are often employed to enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol ensures high purity (>95%) .

Q. How is this compound characterized structurally and chemically?

- Spectroscopic methods : NMR (¹H/¹³C) identifies the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons) and alcohol/amine functionalities (δ 1.5–3.5 ppm) .

- Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection validates purity and stability .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and hydrogen-bonding networks critical for biological interactions .

Q. What preliminary biological activities have been reported for this compound?

Studies suggest:

- Antimicrobial activity : Inhibition of bacterial enzymes via pyrazole ring-mediated hydrogen bonding .

- Receptor binding : Interaction with serotonin or GABA receptors due to the amine-alcohol moiety .

- In vitro assays : Dose-dependent cytotoxicity in cancer cell lines (IC₅₀ values reported in µM ranges) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under industrial constraints?

- Flow chemistry : Continuous flow reactors improve reaction control and scalability, reducing side-product formation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency between pyrazole and butanol derivatives .

- DoE (Design of Experiments) : Statistical optimization of temperature, solvent ratio, and stoichiometry maximizes yield (>80%) while minimizing costs .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases) using the pyrazole ring’s π–π stacking and amine hydrogen bonds .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales, highlighting critical residues for mutagenesis studies .

- QSAR models : Correlate substituent effects (e.g., alkyl chain length) with antimicrobial potency .

Q. How can conflicting data in biological activity studies be resolved?

- Meta-analysis : Cross-validate results from diverse assays (e.g., comparing MIC values in Gram-positive vs. Gram-negative bacteria) .

- Isosteric replacement : Synthesize analogs (e.g., replacing the butanol chain with pentanol) to isolate structural contributors to activity .

- Target validation : CRISPR knockouts or siRNA silencing confirm specificity toward suspected molecular targets .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

- Prodrug design : Esterification of the alcohol group improves membrane permeability (e.g., acetyl or phosphate esters) .

- Bioisosteres : Replace the pyrazole ring with triazoles to modulate metabolic stability without sacrificing binding affinity .

- PEGylation : Conjugation with polyethylene glycol extends half-life in vivo .

Methodological Notes

- Contradictions in evidence : Variations in reported biological activities (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line specificity, pH). Standardized protocols (e.g., CLSI guidelines) are recommended for reproducibility .

- Advanced characterization : Cryo-EM or synchrotron-based crystallography can resolve dynamic binding modes not captured by static X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.